

Introduction: The Structural Significance of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: 2-Azaspiro[3.4]octane

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In the landscape of modern drug discovery, there is a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. Spirocyclic systems, which feature two rings connected by a single, shared quaternary carbon, are at the forefront of this movement. The **2-azaspiro[3.4]octane** core is a particularly valuable motif, combining a strained azetidine ring with a cyclopentane ring. This rigid, defined three-dimensional structure can enhance binding affinity and selectivity for biological targets while often improving physicochemical properties like solubility and metabolic stability.

Given its importance, unambiguous structural verification of **2-azaspiro[3.4]octane** and its derivatives is paramount for researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of the core spectroscopic techniques required for its characterization: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C). We will not only present the data but also delve into the causal relationships between the molecular structure and the resulting spectral features, offering a framework for confident and comprehensive analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds. For **2-**

azaspiro[3.4]octane, IR analysis serves as a rapid and effective method to confirm the presence of the secondary amine and the saturated hydrocarbon framework.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and common method for obtaining an IR spectrum of a liquid sample like **2-azaspiro[3.4]octane** is Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

- **Instrument Preparation:** Ensure the FT-IR spectrometer is purged and has a stable baseline.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Application:** Place a single drop of neat **2-azaspiro[3.4]octane** directly onto the ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve an excellent signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

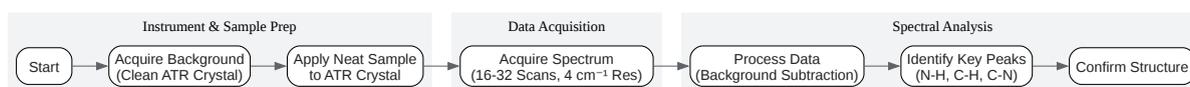
Data Presentation: Characteristic IR Absorptions

The IR spectrum of **2-azaspiro[3.4]octane** is characterized by a few key absorptions that confirm its core structure.

Wavenumber (cm ⁻¹)	Intensity / Shape	Assignment	Rationale
~3300-3400	Medium, Sharp	N-H Stretch	Confirms the presence of the secondary amine. The sharpness, relative to a broad O-H peak, is characteristic.[1][2]
~2850-2960	Strong, Sharp	sp ³ C-H Stretch	Indicates the saturated C-H bonds of the azetidine and cyclopentane rings.[3]
~1020-1250	Medium	C-N Stretch	Corresponds to the stretching vibration of the carbon-nitrogen single bond within the azetidine ring.[1]

Key Insight: The most telling feature is the absence of strong absorptions in other regions. For instance, the lack of a strong, sharp peak around 1700 cm⁻¹ confirms the absence of any carbonyl (C=O) groups, which could be present in precursor molecules or as oxidation byproducts.[4]

Visualization: IR Analysis Workflow



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Caption: Workflow for structural confirmation using FT-IR.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For **2-azaspiro[3.4]octane**, Electron Ionization (EI) is a common technique that provides a definitive molecular ion peak and a reproducible fragmentation fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of **2-azaspiro[3.4]octane** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a GC inlet. The solvent is removed under vacuum.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{\bullet+}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- **Mass Analysis:** The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Key Ions and Fragmentation

The molecular formula of **2-azaspiro[3.4]octane** is $C_7H_{13}N$.^[5] Its monoisotopic mass is 111.1048 g/mol. The mass spectrum is expected to reflect this, with fragmentation driven by the presence of the nitrogen atom.

m/z Value	Ion Identity	Significance
111	$[C_7H_{13}N]^{\bullet+}$	Molecular Ion ($M^{\bullet+}$): Confirms the molecular weight of the compound.
110	$[M-H]^+$	Loss of a hydrogen atom, often from the carbon alpha to the nitrogen.
82	$[M-C_2H_5]^+$ or $[C_5H_8N]^+$	Base Peak (most abundant): Likely formed via α -cleavage, the characteristic fragmentation of amines. This involves the loss of an ethyl radical from the cyclopentane ring adjacent to the spiro center.
54	$[C_3H_4N]^+$	Further fragmentation of the azetidine ring structure.

Expert Insight: The "Nitrogen Rule" is a fundamental principle in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z 111 is perfectly consistent with the presence of a single nitrogen atom in the structure.^{[6][7]} The most probable and stabilizing fragmentation is α -cleavage, where the bond between the spiro carbon and an adjacent carbon in the cyclopentane ring breaks, leading to a resonance-stabilized iminium ion. This pathway reliably produces the base peak in cyclic amines.^[8]

Visualization: Proposed α -Cleavage Fragmentation

Caption: Dominant fragmentation pathway for **2-azaspiro[3.4]octane**.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, their proximity to one another, and their relative numbers. For a conformationally rigid molecule like **2-azaspiro[3.4]octane**, ^1H NMR is exceptionally powerful for structural elucidation.

Experimental Protocol: High-Field ^1H NMR

- **Sample Preparation:** Dissolve ~5-10 mg of **2-azaspiro[3.4]octane** in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion and simplifies spectral interpretation.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then calibrated to the TMS signal.

Data Presentation: ^1H NMR Spectral Data

Based on analysis of similar structures and general principles, the following representative ^1H NMR data for **2-azaspiro[3.4]octane** (in CDCl_3 at 400 MHz) is presented. The exact shifts can be extracted from spectral images found in synthetic reports.^[9]

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	~3.4 - 3.6	s	4H	-CH ₂ - (azetidine ring, C1 & C3)
B	~1.9 - 2.1	m	4H	-CH ₂ - (cyclopentane, adjacent to spiro C)
C	~1.6 - 1.8	m	4H	-CH ₂ - (cyclopentane, distal to spiro C)
D	~1.5 (variable)	br s	1H	-NH-

s = singlet, m = multiplet, br s = broad singlet

In-Depth Interpretation

- **Signal A (Azetidine Protons):** The four protons on the carbons adjacent to the nitrogen (C1 and C3) are chemically equivalent due to symmetry. They appear as a singlet because there are no adjacent protons to couple with. Their downfield shift (~3.5 ppm) is a direct result of the deshielding effect of the electronegative nitrogen atom.[\[10\]](#)[\[11\]](#)
- **Signals B & C (Cyclopentane Protons):** The eight protons of the cyclopentane ring are not all equivalent. Those on the carbons directly attached to the spiro center (Signal B) will be in a different electronic environment and thus have a different chemical shift than the four protons on the more distant carbons (Signal C). They appear as complex multiplets due to spin-spin coupling with their neighbors.
- **Signal D (Amine Proton):** The N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It often does not couple with adjacent C-H protons.

Visualization: ¹H NMR Structural Assignment

Caption: Correlation of ^1H NMR signals to the **2-azaspiro[3.4]octane** structure.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment (e.g., sp^3 , sp^2 , attached to heteroatoms). For **2-azaspiro[3.4]octane**, this technique definitively confirms the carbon framework.

Experimental Protocol: ^{13}C NMR with Proton Decoupling

The sample preparation and instrument setup are identical to that for ^1H NMR. The key difference is the observation frequency and the use of broadband proton decoupling.

- Acquisition: A standard ^{13}C pulse program is used.
- Proton Decoupling: During acquisition, a broadband radiofrequency is applied at the proton resonance frequencies. This irradiates all protons simultaneously, collapsing all C-H coupling and causing each unique carbon signal to appear as a single, sharp line. This greatly simplifies the spectrum and improves the signal-to-noise ratio.

Data Presentation: ^{13}C NMR Spectral Data

Due to the molecule's symmetry, only four unique carbon environments exist.

Chemical Shift (δ , ppm)	Assignment	Rationale
~55-60	C1, C3	Carbons adjacent to the nitrogen are deshielded and appear downfield.
~45-50	C4 (Spiro)	The quaternary spiro carbon is unique and typically appears in this region for spiroalkanes.
~35-40	C5, C8	Cyclopentane carbons adjacent to the spiro center.
~25-30	C6, C7	The remaining two equivalent carbons of the cyclopentane ring.

Expert Rationale: The chemical shifts are consistent with an entirely sp^3 -hybridized carbon framework.^[12] The carbons directly bonded to the electronegative nitrogen (C1, C3) are shifted the furthest downfield. The number of signals (four) perfectly matches the number of unique carbon environments predicted from the molecule's C_{2v} symmetry. The signal for the spiro-carbon (C4) is typically less intense than the others due to the absence of an attached proton, which reduces signal enhancement from the Nuclear Overhauser Effect (NOE) during proton decoupling.

Visualization: Carbon Environment Symmetry

Caption: Symmetry and unique carbon environments in **2-azaspiro[3.4]octane**.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of **2-azaspiro[3.4]octane** is a textbook example of how different spectroscopic techniques provide complementary pieces of a molecular puzzle.

- IR Spectroscopy provides a rapid screen, confirming the presence of the N-H bond and the saturated C-H framework while verifying the absence of extraneous functional groups like carbonyls.

- Mass Spectrometry gives an exact molecular weight ($m/z = 111$), confirming the molecular formula of $C_7H_{13}N$ in accordance with the Nitrogen Rule. The fragmentation pattern, dominated by α -cleavage, is characteristic of a cyclic amine.
- ^{13}C NMR Spectroscopy definitively shows four unique carbon signals, matching the molecule's symmetry and confirming the presence of a quaternary spiro carbon.
- 1H NMR Spectroscopy provides the most detailed map, confirming the number of protons in each unique environment and their connectivity through chemical shift and multiplicity, clearly distinguishing the azetidine protons from the two sets of cyclopentane protons.

Together, these four analytical methods provide a self-validating system, leading to the unambiguous confirmation of the **2-azaspiro[3.4]octane** structure. This rigorous analytical workflow is essential for ensuring the quality and integrity of novel chemical entities in the research and development pipeline.

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